molecular formula C20H22FN3O3 B278168 Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B278168
M. Wt: 371.4 g/mol
InChI Key: VWICXZOCJQKAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate, also known as MBMB, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MBMB belongs to the class of benzamide compounds and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi. In addition, Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been found to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been found to inhibit the growth of fungi by inhibiting the synthesis of the cell wall. It has also been found to inhibit the growth of bacteria by inhibiting DNA replication.

Advantages and Limitations for Lab Experiments

Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a potential candidate for the development of new drugs. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, the limitations of Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate include its complex synthesis method, which requires several steps and the need for high purity of the final product. In addition, the mechanism of action of Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is not fully understood, which limits its potential applications.

Future Directions

For the research and development of Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate include the optimization of the synthesis method, elucidation of the mechanism of action, development of new derivatives, and evaluation of the pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with methyl 3-aminobenzoate to form methyl 3-[(2-fluorobenzoyl)amino]benzoate. The final step involves the reaction of this compound with 4-methylpiperazine to form Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. The synthesis of Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex process, and the purity of the final product is crucial for its scientific research application.

Scientific Research Applications

Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties. Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been found to exhibit antifungal activity against various fungal strains, including Candida albicans. In addition, Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus.

properties

Product Name

Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C20H22FN3O3/c1-23-9-11-24(12-10-23)18-8-7-14(20(26)27-2)13-17(18)22-19(25)15-5-3-4-6-16(15)21/h3-8,13H,9-12H2,1-2H3,(H,22,25)

InChI Key

VWICXZOCJQKAKV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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